3-(1-Tert-butylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane
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Overview
Description
3-(1-Tert-butylpyrazol-4-yl)-7-oxa-2-azaspiro[35]nonane is an organic compound with a complex structure that includes a pyrazole ring, an oxa-azaspiro ring system, and a tert-butyl group
Preparation Methods
The synthesis of 3-(1-Tert-butylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane typically involves multiple steps. One common synthetic route includes the following steps:
Functionalization of tert-butyl ester: This step involves the preparation of a functionalized tert-butyl ester through a series of reactions.
Reaction with a quinamine compound: The functionalized tert-butyl ester is then reacted with a quinamine compound under appropriate conditions to form the target compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(1-Tert-butylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(1-Tert-butylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 3-(1-Tert-butylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(1-Tert-butylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane can be compared with other similar compounds, such as:
tert-butyl 3-Oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound has a similar spiro ring system but differs in the functional groups attached to the ring.
tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: Another compound with a spiro ring system, but with different substituents and properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1-tert-butylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-13(2,3)17-9-11(8-16-17)12-14(10-15-12)4-6-18-7-5-14/h8-9,12,15H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNILQYCUMMNHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)C2C3(CCOCC3)CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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